Product packaging for H-Dap(Fmoc)-OBzl.HCl(Cat. No.:)

H-Dap(Fmoc)-OBzl.HCl

Cat. No.: B12998227
M. Wt: 452.9 g/mol
InChI Key: SAAJUGCFIOSQTI-BQAIUKQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Dap(Fmoc)-OBzl.HCl is a derivative of L-2,3-diaminopropionic acid (Dap), engineered for solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the alpha-amino group, which is stable under mild acidic conditions but can be readily removed with a base, such as piperidine. The side-chain amino group remains unprotected, offering a unique handle for further orthogonal modification or the formation of branched peptides. The C-terminal carboxylic acid is protected as a benzyl (Bzl) ester. This protected amino acid is critical for introducing the diaminopropionic acid moiety into peptide chains, a structure valuable in biochemical research for studying protein-protein interactions. The compound is supplied as a hydrochloride salt to enhance its stability and shelf life. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25ClN2O4 B12998227 H-Dap(Fmoc)-OBzl.HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H25ClN2O4

Molecular Weight

452.9 g/mol

IUPAC Name

benzyl (2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride

InChI

InChI=1S/C25H24N2O4.ClH/c26-23(24(28)30-15-17-8-2-1-3-9-17)14-27-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22;/h1-13,22-23H,14-16,26H2,(H,27,29);1H/t23-;/m0./s1

InChI Key

SAAJUGCFIOSQTI-BQAIUKQQSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl

Origin of Product

United States

The Significance of 2,3 Diaminopropionic Acid Dap in Unnatural Amino Acid Chemistry

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. wikipedia.org Its structure is analogous to alanine (B10760859) but with an additional amino group on the β-carbon. This seemingly minor alteration confers unique chemical properties that are of great interest in the design of novel peptides and peptidomimetics.

The presence of a second amino group introduces a site for chemical diversification, allowing for the attachment of various functionalities such as fluorescent labels, polyethylene (B3416737) glycol (PEG) chains, or other bioactive molecules. This capability is instrumental in creating peptides with enhanced therapeutic properties, improved pharmacokinetic profiles, or novel research applications. For instance, the incorporation of Dap into antimicrobial peptides has been shown to influence their activity and selectivity.

Furthermore, the β-amino group of Dap exhibits a distinct pKa value compared to the α-amino group, which can be exploited to create pH-sensitive peptides. nih.gov When incorporated into a peptide chain, the pKa of the β-NH2 group can be lowered, making its protonation state responsive to changes in the physiological pH range, such as those encountered during endosomal acidification. nih.gov This property is highly valuable for the design of drug delivery systems that release their cargo in specific cellular compartments.

Table 1: Physicochemical Properties of 2,3-Diaminopropionic Acid

Property Value
Chemical Formula C3H8N2O2
Molar Mass 104.11 g/mol
pKa (α-COOH) ~1.71 - 2.1
pKa (α-NH2) ~6.42 - 6.67

| pKa (β-NH2) | ~9.37 - 9.57 |

Note: pKa values can vary depending on the specific conditions and whether the amino acid is in its free form or incorporated into a peptide. nih.govfoodb.caguidechem.com

Orthogonal Protecting Group Architectures: Fmoc and Benzyl Ester Functionalities

The success of complex peptide synthesis hinges on the concept of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others. altabioscience.compeptide.com This strategy allows for the selective deprotection and modification of specific functional groups within a growing peptide chain. ub.edu The two most prominent strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu schemes. peptide.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, typically removed by treatment with a secondary amine such as piperidine (B6355638) in a solvent like dimethylformamide (DMF). total-synthesis.comamericanpeptidesociety.orgchempep.com Its mild removal conditions are a significant advantage, making it compatible with a wide range of sensitive amino acid side chains and post-translational modifications. altabioscience.com The Fmoc group is stable to acidic conditions, which allows for the use of acid-labile protecting groups for side-chain protection in an orthogonal manner. chempep.com

Conversely, the benzyl (B1604629) (Bzl) group, often used as a benzyl ester (OBzl) to protect carboxylic acids, is stable to the basic conditions used for Fmoc removal. nih.gov The OBzl group is typically cleaved under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF), or through catalytic hydrogenolysis. nih.gov This acid lability is complementary to the base lability of the Fmoc group, forming a robust orthogonal pair.

Table 2: Comparison of Fmoc and Benzyl Ester Protecting Groups

Protecting Group Structure Cleavage Conditions Stability
Fmoc Fluorenylmethyloxycarbonyl Base (e.g., 20% piperidine in DMF) Acid, Hydrogenolysis (relative)

| OBzl | Benzyl Ester | Strong Acid (e.g., HF), Hydrogenolysis | Base |

Structural Features of H Dap Fmoc Obzl.hcl and Their Synthetic Implications

Theoretical Underpinnings of Orthogonal Protection in Fmoc-Mediated Peptide Elongation

The concept of orthogonality in peptide synthesis is paramount, referring to the use of multiple classes of protecting groups within the same molecule that can be removed by distinct and non-interfering chemical mechanisms. iris-biotech.deoup.com This allows for the deprotection of one functional group while others remain intact, a crucial requirement for stepwise peptide chain elongation and side-chain modification. biosynth.com The most prevalent orthogonal strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach, which pairs a base-labile temporary Nα-protecting group (Fmoc) with acid-labile permanent protecting groups for amino acid side chains and the resin linker (e.g., tert-Butyl type groups). oup.comresearchgate.net this compound is designed to integrate seamlessly into this strategy, where the Fmoc and Benzyl ester groups can be addressed independently.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the most widely used orthogonal SPPS strategy. nih.gov Its lability in the presence of mild bases stems from the chemical structure of the fluorene (B118485) ring system. springernature.com The hydrogen atom at the C9 position of the fluorene moiety is significantly acidic (pKa ≈ 23 in DMSO) due to the electron-withdrawing nature of the aromatic rings, which stabilize the resulting carbanion via resonance. total-synthesis.comembrapa.br

The deprotection mechanism is a base-catalyzed β-elimination reaction. nih.gov A mild organic base, typically a secondary amine like piperidine, abstracts the acidic C9 proton. embrapa.brwikipedia.org This initiates the collapse of the carbamate (B1207046) linkage, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine. altabioscience.com

In the context of this compound, the Fmoc group protects the side-chain β-amino group of the diaminopropionic acid (Dap) residue. Its removal under standard basic conditions (e.g., 20% piperidine in DMF) selectively exposes the β-amino functionality, allowing for subsequent modification, such as branching or conjugation, while the peptide backbone and other protecting groups like the C-terminal benzyl ester remain unaffected. altabioscience.com

The benzyl ester (OBzl) is a widely used protecting group for carboxylic acids in peptide synthesis. libretexts.orggcwgandhinagar.com Its utility is derived from its stability to the basic conditions used for Fmoc removal, while being susceptible to cleavage by two distinct orthogonal methods: strong acidolysis and catalytic hydrogenolysis. libretexts.orgnih.gov

Acid-Labile Cleavage: Benzyl esters are readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF). iris-biotech.delibretexts.org The cleavage mechanism typically proceeds through protonation of the ester oxygen followed by an SN1-type departure of the stable benzyl carbocation. This method is commonly employed in the final step of Fmoc-SPPS, where a TFA "cocktail" containing various scavengers is used to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf). oup.comthermofisher.com

Hydrogenolytic Cleavage: The benzyl C-O bond is susceptible to reductive cleavage by catalytic hydrogenolysis. libretexts.org This process typically involves reacting the protected peptide with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). organic-chemistry.org This method is exceptionally mild and orthogonal to most other protecting groups used in peptide synthesis, including acid-labile tBu and base-labile Fmoc groups, although some studies note that the Fmoc group can also undergo slower hydrogenolysis. total-synthesis.com This allows for the selective deprotection of the C-terminus while the peptide remains fully protected otherwise, a valuable strategy for creating protected peptide fragments for subsequent segment condensation.

Regioselective Deprotection Protocols for this compound Derived Intermediates

The practical application of this compound in peptide synthesis relies on well-defined protocols that ensure the selective removal of its protecting groups without compromising the integrity of the growing peptide chain.

The removal of the Fmoc group is a critical repetitive step in peptide elongation. While standard conditions are effective, optimization is often necessary to prevent side reactions. The most common side reaction during this step is diketopiperazine (DKP) formation, an intramolecular cyclization that leads to chain termination, particularly at the dipeptide stage. nih.gov

Standard conditions for Fmoc deprotection involve treating the peptide-resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 5-20 minutes. wikipedia.orgaltabioscience.com However, research has led to the development of optimized conditions to enhance efficiency and minimize side reactions. A notable alternative involves using a solution containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic organic base, often in combination with piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP). nih.govacs.org This combination has been shown to significantly reduce DKP formation compared to conventional piperidine/DMF treatment. nih.gov These conditions are fully compatible with the benzyl ester and other acid-labile protecting groups.

ConditionReagent CocktailTypical Reaction TimeKey Advantages & Notes
Standard20% (v/v) Piperidine in DMF2 x 10 minWidely used and well-established; effective for most sequences. springernature.com
Alternative Standard20% (v/v) 4-Methylpiperidine in DMF2 x 10 minOffers similar efficiency to piperidine with potentially lower toxicity. embrapa.br
DKP Suppression2% (v/v) DBU, 5% (w/v) Piperazine in NMP2 x 5 minDrastically reduces diketopiperazine formation in susceptible sequences. nih.gov
Mild10% (w/v) Piperazine in 9:1 DMF/EthanolVariableA milder alternative to piperidine, though solubility can be a factor. nih.gov

The cleavage of the C-terminal benzyl ester is typically performed during the final deprotection step. The choice between acidolysis and hydrogenolysis depends on the desired outcome (fully deprotected peptide vs. protected fragment) and the presence of other sensitive residues.

For complete deprotection, a strong acid cocktail is used. The composition of this cocktail is critical and must be tailored to the peptide sequence to include scavengers that trap reactive cationic species generated during deprotection, thereby preventing modification of sensitive amino acids like Tryptophan, Methionine, or Cysteine. thermofisher.com

Catalytic hydrogenolysis offers a much milder route to cleave the benzyl ester, yielding a C-terminal free acid while leaving acid-labile side-chain protecting groups intact. This is particularly useful for the synthesis of fully protected peptide fragments.

MethodReagent Cocktail / SystemTypical Reaction TimeKey Features
Strong Acidolysis95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)1-3 hours"Reagent R". Standard for most peptides; simultaneously cleaves peptide from resin and removes most side-chain protecting groups (e.g., tBu, Boc). thermofisher.com
Strong Acidolysis (Arg-rich)94% TFA, 2.5% H₂O, 2.5% Ethanedithiol (EDT), 1% TIS2-4 hours"Reagent B". Includes EDT to scavenge species from Arg(Pbf) deprotection. thermofisher.com
Catalytic HydrogenolysisH₂ (1 atm), 10% Pd/C in Methanol or Acetic Acid2-16 hoursMild conditions; orthogonal to acid-labile groups (tBu, Boc) and base-labile Fmoc. Ideal for preparing protected fragments. libretexts.orgorganic-chemistry.org

For the parent compound this compound, the Nα-amino group is already deprotected (present as a hydrochloride salt). Therefore, treatment of a peptide chain elongated from this building block with a standard basic solution (e.g., 20% piperidine/DMF) will inherently result in the selective deprotection of the Fmoc-protected β-amino group on the Dap side chain.

A more illustrative example of regioselectivity involves a modified analogue where the α-amino group is also protected, for instance, Boc-Dap(Fmoc)-OBzl . This molecule contains three distinct protecting groups, each removable by an orthogonal mechanism:

α-Amino Group: Protected by the acid-labile Boc group.

β-Amino Group: Protected by the base-labile Fmoc group.

Carboxyl Group: Protected by the hydrogenolytically-labile OBzl group.

This triply protected analogue allows for highly selective deprotection sequences:

Selective β-Amino Deprotection: Treatment with 20% piperidine in DMF will remove the Fmoc group, exposing the β-amino group for side-chain modification, while the Boc and OBzl groups remain intact.

Selective α-Amino Deprotection: Mild acid treatment (e.g., TFA in DCM) will remove the Boc group to allow for N-terminal elongation, leaving the Fmoc and OBzl groups in place.

Selective C-Terminus Deprotection: Catalytic hydrogenolysis (H₂/Pd-C) will cleave the benzyl ester, yielding a free carboxylic acid without affecting the Boc or Fmoc groups.

This strategic use of modified analogues provides complete control over the sequence of deprotection, enabling the synthesis of highly complex and specifically modified peptide architectures.

Influence of Protecting Group Selection on Reaction Kinetics and Product Purity in Peptide Synthesis

The choice of the Fmoc group for Nα-protection and the OBzl group for the side-chain protection in the Dap residue significantly impacts the efficiency of both the coupling and deprotection steps in SPPS. The bulky nature of the Fmoc group can influence the kinetics of the coupling reaction, primarily through steric hindrance. acs.org The rate of peptide bond formation is dependent on the accessibility of the reacting amino and carboxyl groups. While the Fmoc group is essential for preventing self-polymerization, its size can slow down the coupling of the subsequent amino acid. embrapa.br

The stability of the Fmoc group is generally high under acidic and neutral conditions but is readily cleaved by secondary amines like piperidine. altabioscience.com This orthogonality to the acid-labile side-chain protecting groups is the cornerstone of Fmoc-SPPS. The OBzl group, conversely, is stable to the basic conditions used for Fmoc removal but is susceptible to cleavage under strong acidic conditions or, more commonly, via catalytic hydrogenolysis. acsgcipr.orgpeptide.com This differential stability is crucial for ensuring the integrity of the side-chain protection throughout the synthesis.

Protecting GroupPosition on DapCleavage ConditionImpact on Kinetics and Purity
Fmoc α-Amine20% Piperidine in DMFThe bulky nature can sterically hinder coupling reactions, potentially reducing the reaction rate. Incomplete removal leads to truncated peptide sequences. acs.orgnih.gov
OBzl Side-Chain CarboxylCatalytic Hydrogenolysis (e.g., H₂/Pd/C) or strong acid (e.g., HF)Generally stable during SPPS cycles. Its steric bulk may slightly reduce coupling efficiency but can also shield the side chain from unwanted reactions. researchgate.netacsgcipr.org

Two of the most common and problematic side reactions in Fmoc-SPPS are aspartimide formation and racemization. While aspartimide formation is specific to aspartic acid residues, a structurally analogous side reaction can be envisioned for Dap residues.

Aspartimide-like Side Reactions: Aspartimide formation occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a five-membered succinimide (B58015) ring. iris-biotech.desigmaaldrich.com This can lead to racemization at the α-carbon and the formation of β-aspartyl peptides upon ring-opening. nih.govpeptide.com For a Dap residue, a similar intramolecular cyclization could occur, involving the backbone amide nitrogen and the side-chain benzyl ester. This would result in the formation of a six-membered ring, a piperidone derivative. This cyclization is also base-catalyzed and can be exacerbated by repeated exposure to piperidine during Fmoc deprotection. nih.govacs.org

Strategies to mitigate this potential side reaction are analogous to those used for preventing aspartimide formation:

Use of Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can suppress this cyclization by protonating the backbone amide, thereby reducing its nucleophilicity. peptide.comrsc.org

Steric Hindrance: The benzyl group of the OBzl ester provides more steric bulk compared to a methyl or ethyl ester, which can disfavor the intramolecular cyclization reaction. researchgate.net

Backbone Protection: The introduction of a bulky, temporary protecting group on the backbone amide nitrogen preceding the Dap residue, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, can effectively prevent this side reaction. peptide.com

Racemization: Racemization, or the loss of stereochemical integrity at the α-carbon, can occur during the activation step of the amino acid coupling. highfine.comnih.gov The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can readily tautomerize to a form where the chirality at the α-carbon is lost. peptide.com Amino acids with electron-withdrawing groups in their side chains are more susceptible to racemization.

For this compound, the risk of racemization during coupling is managed by:

Urethane-type Protecting Group: The Fmoc group, being a urethane-type protecting group, is known to suppress oxazolone formation and thus minimize racemization. nih.gov

Coupling Additives: The use of additives like HOBt or 7-aza-1-hydroxybenzotriazole (HOAt) is crucial. These additives react with the activated amino acid to form an active ester that is less prone to racemization than other activated species. peptide.comhighfine.comcreative-peptides.com

Choice of Base: The basicity and steric hindrance of the organic base used during coupling can influence the extent of racemization. Weaker, more sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are often preferred over less hindered bases. highfine.com

Side ReactionMitigating StrategyMechanism of Action
Aspartimide-like Formation Addition of HOBt to deprotection solutionProtonates the backbone amide, reducing its nucleophilicity and preventing intramolecular attack on the side-chain ester. peptide.com
Use of sterically bulky side-chain esters (e.g., OBzl)Steric hindrance disfavors the formation of the cyclic intermediate. researchgate.net
Racemization Use of urethane (B1682113) protecting groups (e.g., Fmoc)Suppresses the formation of the racemization-prone oxazolone intermediate. nih.gov
Addition of HOBt or HOAt during couplingForms an active ester that is more resistant to racemization. peptide.comhighfine.comcreative-peptides.com

The final deprotection step, which involves the cleavage of the side-chain protecting groups and the removal of the peptide from the solid support, is a critical stage where various side reactions can occur. The OBzl group on the Dap side chain is typically removed by catalytic hydrogenolysis. acsgcipr.orgacsgcipr.orgcommonorganicchemistry.com

Catalytic Hydrogenolysis: This process involves the use of a catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source (e.g., H₂ gas). acsgcipr.orgcommonorganicchemistry.com The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to yield the free carboxylic acid and toluene. acsgcipr.org The kinetics of this reaction can be influenced by the catalyst activity, solvent, and the presence of other functional groups in the peptide that might poison the catalyst (e.g., sulfur-containing residues). acsgcipr.org

Role of Scavengers: While catalytic hydrogenolysis is a relatively clean process, if strong acids like trifluoroacetic acid (TFA) are used for the final cleavage from the resin, scavengers become essential. During acid-mediated cleavage, reactive carbocations are generated from the cleavage of other side-chain protecting groups (e.g., tert-butyl groups). These carbocations can re-attach to nucleophilic residues in the peptide, such as tryptophan or methionine. Scavengers are nucleophilic species added to the cleavage cocktail to trap these reactive carbocations.

Commonly used scavengers and their mechanisms include:

Triisopropylsilane (TIS): Acts as a reducing agent and a carbocation scavenger. It can reduce oxidized tryptophan and effectively traps carbocations through hydride transfer.

Water: Can act as a scavenger by reacting with carbocations to form alcohols.

Thioanisole (B89551): A soft nucleophile that is particularly effective at scavenging benzyl and other aromatic carbocations.

1,2-Ethanedithiol (EDT): A thiol-based scavenger that is effective at trapping a wide range of carbocations and also helps to keep cysteine residues in their reduced form.

The choice of scavenger cocktail depends on the amino acid composition of the peptide. For a peptide containing a Dap(OBzl) residue, if a global deprotection strategy using strong acid were employed, a scavenger cocktail containing thioanisole would be beneficial to trap the benzyl cations generated.

Scavenger/AdditiveRole in DeprotectionMechanistic Action
Palladium on Carbon (Pd/C) Catalyst for hydrogenolysisFacilitates the cleavage of the benzyl ester (OBzl) group from the Dap side chain. acsgcipr.orgacsgcipr.org
Triisopropylsilane (TIS) Carbocation scavengerTraps reactive carbocations generated during acidolysis of other protecting groups, preventing side reactions.
Thioanisole Carbocation scavengerParticularly effective for trapping aromatic carbocations, such as those derived from benzyl groups.
1,2-Ethanedithiol (EDT) Carbocation scavenger and reducing agentTraps various carbocations and prevents oxidation of sensitive residues like cysteine.

Elucidating and Controlling Stereochemical Fidelity in H Dap Fmoc Obzl.hcl Transformations

Fundamental Mechanisms of Racemization and Epimerization in Amide Bond Formation Involving H-Dap(Fmoc)-OBzl.HCl

The loss of stereochemical purity during peptide synthesis, known as racemization (for an amino acid) or epimerization (for a peptide), can occur through two primary base-catalyzed pathways. The urethane-based 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on this compound is specifically designed to suppress these mechanisms, though the risk is not entirely eliminated, particularly under harsh or non-optimized conditions. nih.govnih.govchempep.com

The most prevalent mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate. uniurb.itbachem.com This process is initiated by the activation of the carboxyl group of the Fmoc-protected amino acid. The activated carbonyl is susceptible to intramolecular attack by the urethane (B1682113) carbonyl oxygen, leading to the formation of a planar, achiral oxazolone (B7731731) ring. This intermediate can then be reprotonated from either side, leading to a mixture of L- and D-isomers upon reaction with an incoming amine nucleophile. uniurb.it Fortunately, the electron-withdrawing nature of the alkoxycarbonyl group in the Fmoc protection disfavors oxazolone formation, significantly reducing this pathway as a source of racemization for Nα-protected amino acids. peptide.com

The second mechanism is direct enolization, which involves the direct abstraction of the α-proton by a base. uniurb.itbachem.com This creates a planar enolate intermediate, which, like the oxazolone, loses its stereochemical information. Subsequent protonation can occur from either face, resulting in racemization. The acidity of the α-proton is a key factor; amino acids with electron-withdrawing groups on their side chains are more susceptible to this pathway. nih.gov While the diaminopropionic acid side chain is not strongly electron-withdrawing, the choice of base and reaction conditions remains critical to prevent direct enolization.

Precision Stereocontrol in Coupling Reactions of this compound

Achieving stereochemical precision in peptides containing this compound hinges on the careful selection of coupling reagents, additives, and solvents. These components collectively dictate the reaction kinetics and the lifetime of reactive intermediates, thereby influencing the extent of potential epimerization.

The choice of coupling reagent is critical for activating the carboxylic acid of this compound while minimizing racemization. These reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents. mdpi.com When used alone, they can lead to significant racemization. However, their performance is dramatically improved by the inclusion of additives. peptide.commdpi.com

Phosphonium and Uronium/Aminium salts , such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), HBTU, HATU, and COMU, are highly efficient and generally lead to lower levels of racemization compared to carbodiimides alone. mdpi.com Reagents like HATU and its derivatives are known for rapid coupling rates, which can further suppress side reactions by reducing the lifetime of activated intermediates. mdpi.com

Additives are indispensable for preserving stereochemical integrity, especially when using carbodiimides. Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) function by rapidly converting the initial activated species into a less reactive but also less racemization-prone active ester. peptide.com These active esters are more selective towards aminolysis and less susceptible to oxazolone formation. nih.gov Oxyma, in particular, has emerged as a highly effective and non-explosive alternative to HOBt and HOAt. nih.gov

Research on a closely related derivative, an orthogonally protected l-Dap methyl ester, demonstrated that coupling using the carbodiimide EDC in the presence of HOBt and the base DIEA proceeded without detectable racemization, highlighting the efficacy of this combination for Dap-containing building blocks. luxembourg-bio.com

The choice of base is also crucial. While tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used, they can promote racemization. In cases where the risk of epimerization is high, weaker bases such as N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-trimethylpyridine (TMP) may be preferred. peptide.compeptide.com

The following table, adapted from studies on the racemization-prone amino acid Phenylglycine (Phg), illustrates the profound impact of coupling reagents and bases on stereochemical purity. While this data is not for Dap, it exemplifies the general principles of stereocontrol.

Coupling ReagentBase% L-L Isomer (Correct)% L-D Isomer (Epimerized)
HBTUDIPEA82.417.6
HATUDIPEA85.914.1
PyBOPDIPEA83.716.3
COMUDIPEA92.08.0
DEPBTDIPEA91.38.7
COMUTMP99.50.5
DEPBTTMP99.60.4

Table 1. Influence of Coupling Reagents and Bases on the Epimerization of Fmoc-L-Phg-OH. Data adapted from Klein, C.D. et al., Tetrahedron Letters, 2017. peptide.com This demonstrates the superior performance of COMU and DEPBT, especially when paired with a weaker base like TMP.

The solvent system used in peptide synthesis influences reaction rates, reagent solubility, and peptide chain aggregation, all of which can indirectly affect the stereochemical outcome. phenomenex.com The most commonly used solvents in Fmoc-based solid-phase peptide synthesis (SPPS) are N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). chempep.com

Polar aprotic solvents like DMF and NMP are excellent at solvating the growing peptide chain and the reagents, which generally leads to faster coupling rates. phenomenex.com Faster kinetics can be beneficial as it minimizes the time the activated amino acid is susceptible to racemization. However, these polar solvents can also promote the base-mediated epimerization pathways. Non-polar solvents may reduce racemization but can lead to poor solvation, aggregation, and slower, incomplete reactions. phenomenex.com Therefore, a balance must be struck. Often, mixtures of solvents, such as DCM/DMF, are employed to optimize both solubility and reaction conditions. chempep.com

The following table shows the effect of the base and solvent on the epimerization of a model dipeptide, illustrating that the interplay between these factors is critical for maintaining stereochemical integrity.

BaseSolventConversion (%)Epimerization (%)
TEACH2Cl27522
TEACH3CN6549
DIEADMF9813
NMMCH2Cl28516
NMMDMF9514

Table 2. Effect of Base and Solvent on Epimerization during Peptide Coupling. Data adapted from a study on BOP-mediated coupling. nih.gov The combination of DIEA as a base and DMF as a solvent provided the highest conversion with the lowest epimerization in this specific model system.

Advanced Analytical Techniques for the Stereochemical Characterization of this compound and its Conjugates

Verifying the stereochemical purity of the starting material and the final peptide product is a critical step in quality control. Several high-precision analytical techniques are available for this purpose.

High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of amino acid derivatives like this compound. phenomenex.comnih.gov Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective at separating the L- and D-enantiomers of Fmoc-protected amino acids under reversed-phase or polar organic conditions. phenomenex.comresearchgate.net This technique allows for the precise quantification of even trace amounts of the undesired enantiomer, often with detection limits well below 0.1%. phenomenex.com For peptide conjugates, the presence of an epimer results in a diastereomer, which can often be separated and quantified using high-resolution reversed-phase HPLC on standard achiral columns (e.g., C18).

Mass Spectrometry (MS) , while unable to distinguish between stereoisomers directly due to their identical mass, is an indispensable tool when coupled with other techniques. When used with HPLC (LC-MS), it can confirm the identity of separated diastereomeric peptides. Furthermore, specific fragmentation patterns in tandem MS (MS/MS) of diastereomeric peptides can sometimes differ, providing clues to their stereochemical identity.

Emerging Applications and Functional Derivatization of H Dap Fmoc Obzl.hcl in Complex Peptide and Peptidomimetic Architectures

Versatility of H-Dap(Fmoc)-OBzl.HCl as a Structural Module in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for assembling peptides, and the use of orthogonally protected amino acids is crucial for creating complex structures. biosynth.comresearchgate.net The this compound scaffold is adeptly suited for integration into Fmoc/tBu-based SPPS protocols, enabling both linear and branched peptide synthesis. rsc.orgpeptide.com

The primary utility of this compound in linear peptide synthesis stems from its free α-amino group, which is available as a hydrochloride salt. In a typical Fmoc-SPPS workflow, the peptide is assembled on a solid support from the C-terminus to the N-terminus. biosynth.com To incorporate the Dap residue, the N-terminal Fmoc group of the resin-bound peptide is removed with a piperidine (B6355638) solution. Subsequently, the this compound building block can be coupled to this newly freed amine using standard activation reagents like HBTU/HOBt or HATU in the presence of a base such as diisopropylethylamine (DIEA). The base neutralizes the HCl salt, allowing the α-amino group to act as a nucleophile. Once coupled, the process continues with the removal of the next N-terminal Fmoc group for further chain elongation. The Fmoc group on the Dap side chain and the C-terminal benzyl (B1604629) ester remain intact during these standard coupling and deprotection cycles, ensuring the integrity of these orthogonal protection sites for later modifications.

The true versatility of the Dap residue lies in its β-amino group, which serves as a convenient point for creating branched or "forked" peptide structures. After the linear peptide containing the Dap residue has been assembled, the side-chain Fmoc group can be selectively removed under standard basic conditions (e.g., 20% piperidine in DMF) while the peptide remains anchored to the solid support and other side-chain protecting groups (like tBu) are unaffected. peptide.com This unmasks the β-amino group, which has a pKa between 6.3 and 7.5, allowing it to serve as an effective nucleophile. nih.gov A second peptide chain can then be synthesized, starting from this newly exposed amine, leading to a branched peptide architecture where one chain extends from the α-amino backbone and a second extends from the side chain. This approach is instrumental in designing multivalent ligands, epitope scaffolds for vaccine development, and protein mimetics.

Innovative Design and Total Synthesis of Cyclic Peptides and Peptidomimetics

Cyclic peptides often exhibit superior biological activity and stability compared to their linear counterparts due to reduced conformational flexibility and increased resistance to proteases. The orthogonally protected nature of this compound makes it an exceptional tool for constructing a variety of macrocyclic structures.

The Dap residue provides a key anchor point for several intramolecular cyclization strategies. After the synthesis of a linear peptide precursor on a solid support, different types of cyclization can be achieved:

Head-to-Side-Chain Cyclization: The N-terminal Fmoc group of the linear peptide is removed, followed by the selective deprotection of the Dap side-chain Fmoc group. Subsequent activation of the C-terminal carboxyl group (after cleavage from a resin like 2-chlorotrityl chloride) or an on-resin cyclization step allows for the formation of an amide bond between the N-terminal α-amine and the Dap β-amine.

Side-Chain-to-Tail Cyclization: The C-terminal benzyl ester of the Dap residue can be cleaved via hydrogenolysis. After deprotection of an amino acid side chain elsewhere in the peptide (e.g., the epsilon-amino group of lysine), a side-chain-to-tail lactam bridge can be formed.

Side-Chain-to-Side-Chain Cyclization: Peptides containing two Dap residues (or a Dap and another reactive amino acid like aspartic acid) can be cyclized through their side chains. rsc.org For instance, using Fmoc-Dap(Alloc)-OH and Fmoc-Asp(OAll)-OH allows for simultaneous deprotection of the side chains using palladium catalysis, followed by intramolecular amide bond formation. rsc.org This highlights the principle of using orthogonal protecting groups, a strategy for which this compound is well-suited.

These methods have been used to synthesize complex cyclic structures, including analogues of natural products like lanthionine-containing peptides, where Dap derivatives are key intermediates. google.comnih.govucl.ac.uk

The three-dimensional structure of a macrocycle is critical to its biological function. The stereochemistry (L- or D-configuration) of the constituent amino acids, including Dap, profoundly influences the peptide's conformational landscape. Research on melanocortin receptor antagonists has shown that strategic D-amino acid substitutions, including the use of D-Dap, can significantly alter receptor binding affinity and functional activity. nih.govacs.orgnih.gov For example, in a macrocyclic AGRP-derived scaffold, replacing an asparagine residue with Dap was found to increase antagonist potency at the MC4 receptor. nih.govnih.gov Further stereochemical inversion of other residues in the Dap-containing macrocycles led to a range of activities, including agonist behavior at the MC1 receptor and inverse agonist activity at the MC5R. nih.govacs.org This demonstrates that the stereochemistry of the Dap residue, in concert with the rest of the macrocycle, dictates the orientation of key pharmacophoric groups, thereby controlling the molecule's interaction with its biological target. Similarly, studies on other cyclic peptides have shown that stereochemical inversions can dramatically affect cell penetration properties. chemrxiv.orgrsc.org

Table 1: Influence of Dap Stereochemistry on Macrocyclic Peptide Properties
Macrocyclic ScaffoldModificationObserved ImpactReference
c[Pro-Arg-Phe-Phe-Xxx-Ala-Phe-DPro]Replacement of Asn (Xxx) with L-DapIncreased antagonist potency at the MC4 receptor. nih.govnih.gov
c[Pro-Arg-Phe-Phe-Dap-Ala-Phe-DPro]Systematic D-isomer substitution in the Arg-Phe-Phe motifConsistently stimulated MC1 receptor activity with varying potencies; generally increased MC4R antagonist potency compared to Asn-containing analogues. nih.govacs.org
KRAS-binding peptide (KRpep-2d analogue)Incorporation of a D-amino acid at position 5 (D-Cys) in a Dap-containing macrocycleConferred modest biochemical binding activity where the L-Asp5/L-Dap15 analogue had none; structural analysis revealed a cis-peptide bond conformation influencing backbone trajectory. rsc.org

Tailored Derivatization of this compound for Bioconjugation and Advanced Molecular Probe Design

The β-amino group of the Dap residue is an ideal site for chemical modification, serving as a versatile handle for bioconjugation. After incorporation into a peptide and selective deprotection of the side-chain Fmoc group, the exposed amine can be reacted with a wide array of functional molecules. This allows for the synthesis of sophisticated molecular probes, diagnostic agents, and peptides with improved pharmacokinetic properties.

Common derivatizations include:

Fluorophores: Attaching fluorescent dyes (e.g., fluorescein, rhodamine) to the β-amino group allows for the creation of probes for fluorescence microscopy, flow cytometry, and binding assays.

Chelating Agents: Conjugation of chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) enables the complexation of metal ions. medchemexpress.com This is particularly useful for creating diagnostic imaging agents (e.g., with Gd³⁺ for MRI or ⁶⁸Ga for PET) or therapeutic radiopharmaceuticals.

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can enhance the solubility and circulation half-life of therapeutic peptides by increasing their hydrodynamic radius and shielding them from proteolysis and renal clearance. iris-biotech.de

Biotinylation: Introducing a biotin (B1667282) moiety allows for high-affinity binding to streptavidin, a technique widely used in immunoassays, affinity chromatography, and targeted drug delivery systems.

This "post-synthesis" modification approach provides a modular and efficient way to generate a library of functionalized peptides from a single precursor, accelerating the development of new peptide-based tools and therapeutics. iris-biotech.de

Table 2: Examples of Functional Derivatization of the Dap Side Chain
Attached MoietyPurposeExample ApplicationReference
DOTA (and related chelators)Metal ion chelationSynthesis of peptide mimetics for cancer diagnostics via metal complexation. medchemexpress.com
PEG fragment (e.g., AEEA)Improve solubility and pharmacokineticsUsed in SPPS to create peptides with modified biophysical properties. iris-biotech.de
Methyl group (on the β-amino nitrogen)Tune pH response and reduce cytotoxicityUsed in peptides designed for gene silencing applications. iris-biotech.de
Azide (B81097) group (N₃)Handle for "Click Chemistry"Allows for efficient and specific conjugation to alkyne-containing molecules. iris-biotech.deiris-biotech.de

Facile Introduction of Bioorthogonal Functionalities (e.g., Azide, Alkyne) at the β-Amino Position of Dap

The true synthetic power of incorporating a Dap residue via this compound lies in the post-incorporation, selective deprotection of the β-Fmoc group (using a mild base like piperidine) to reveal a primary amine. This amine serves as a versatile chemical handle for introducing a wide array of functionalities, most notably bioorthogonal groups like azides and alkynes. These groups allow for specific chemical reactions to be performed in complex biological environments without interfering with native biochemical processes. iris-biotech.deissuu.com

The conversion of the β-amino group to an azide is a particularly well-established and efficient process. A common strategy involves a diazo-transfer reaction. cam.ac.ukresearchgate.net Research has demonstrated that after the on-resin deprotection of the Fmoc group from the Dap side chain, the resulting free amine can be readily converted to an azide. One effective method uses imidazole-1-sulfonyl azide hydrochloride in the presence of a copper catalyst. cam.ac.uk This reaction is robust, high-yielding, and avoids the use of more hazardous reagents like triflyl azide.

The synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N3)-OH], a key intermediate, often starts from readily available Fmoc-protected asparagine (Fmoc-Asn-OH). A Hofmann rearrangement converts Fmoc-Asn-OH to Fmoc-Dap-OH, which is then subjected to the diazo-transfer reaction to yield the desired azido (B1232118) amino acid. cam.ac.uk This multi-step, one-pot approach from the amine precursor is highly efficient.

The introduction of alkyne functionalities follows similar principles. The liberated β-amino group can be acylated with various alkyne-containing carboxylic acids, such as propargylating reagents, to install a terminal alkyne. iris-biotech.de Both azide and alkyne-derivatized Dap residues are crucial for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), colloquially known as "click chemistry." issuu.comthieme-connect.com These reactions provide a powerful toolkit for assembling complex peptide architectures, including cyclic peptides and peptide-drug conjugates. thieme-connect.comuq.edu.au

Functionality Precursor Key Reagents Reaction Type Yield (%) Reference
AzideFmoc-Dap-OHImidazole-1-sulfonyl azide hydrochloride, CuSO₄·5H₂O, K₂CO₃Diazo Transfer62-75% cam.ac.uk
AzideFmoc-Dap-OHTriflyl azide (TfN₃)Diazo Transfer72-88% cam.ac.uk
AlkyneFmoc-Dap-OHPropynoic acid, coupling agents (e.g., HATU, DIC)Amide CouplingHigh iris-biotech.de

Site-Specific Conjugation with Fluorescent and Isotopic Labeling Reagents

The orthogonal nature of the β-amino group on the Dap side chain, protected by Fmoc, is ideal for the site-specific attachment of reporter molecules such as fluorescent dyes and isotopic labels. peptide.com Once the peptide chain has been assembled to the desired length via Fmoc-SPPS, the Dap side-chain Fmoc group can be selectively removed on-resin, leaving all other acid-labile side-chain protecting groups (like Boc and tBu) and the N-terminal Fmoc group intact. peptide.compeptide.com The exposed β-amino group provides a unique, addressable site for conjugation.

This strategy allows for precise control over the location of the label, which is critical for biophysical studies such as FRET (Förster Resonance Energy Transfer) analysis, fluorescence polarization assays, and molecular imaging. A wide variety of amine-reactive fluorescent dyes, often supplied as N-hydroxysuccinimide (NHS) esters or isothiocyanates, can be efficiently coupled to the Dap side chain. Examples include fluorescein, rhodamine, cyanine (B1664457) dyes (e.g., Cy3, Cy5), and Alexa Fluor dyes.

Similarly, isotopic labels can be introduced for applications in mass spectrometry-based proteomics or NMR spectroscopy. For instance, a molecule containing ¹³C, ¹⁵N, or deuterium (B1214612) can be coupled to the β-amino group. This is particularly useful for creating internal standards for quantitative proteomics or for probing peptide structure and dynamics. The ability to introduce an ¹⁸F-label via a prosthetic group conjugated to the Dap side chain is also of significant interest for developing peptide-based PET (Positron Emission Tomography) imaging agents. google.com The chelation of radiometals can also be achieved by attaching a suitable chelating agent to the Dap side chain. medchemexpress.com

The process is straightforward:

Selective Deprotection: The peptide-resin is treated with a piperidine solution to remove the side-chain Fmoc group of the Dap residue.

Coupling: The resin is then treated with a solution of the amine-reactive label (e.g., dye-NHS ester) in a suitable solvent like DMF, often with a non-nucleophilic base such as DIPEA.

Washing and Cleavage: After the coupling reaction is complete, the resin is washed thoroughly to remove excess reagents before proceeding with the final cleavage of the peptide from the resin and removal of other protecting groups.

This method ensures a homogeneously labeled peptide population, in contrast to methods that target natural amino acids like lysine, which may be present at multiple positions in the peptide sequence. peptide.com

Frontiers in this compound-Enabled Synthetic Strategies and Future Research Avenues

The utility of this compound extends far beyond simple labeling, positioning it as a key building block for next-generation peptide-based therapeutics and research tools. The unique β-amino handle enables innovative synthetic strategies that are shaping the future of peptide science.

Complex Architectures and Peptidomimetics: The Dap side chain is an ideal branching point for the synthesis of complex topologies. It can serve as an anchor for constructing dendrimeric peptides, covalently linking two different peptide chains, or creating bis-peptides. pitt.edu Furthermore, it is instrumental in the synthesis of peptidomimetics where the side chain is modified to constrain the peptide backbone into specific secondary structures, such as α-helices or β-turns, which can enhance biological activity and stability. uq.edu.au

Drug Conjugates and PROTACs: A major frontier is the use of the Dap side chain as a conjugation site for small-molecule drugs, creating peptide-drug conjugates (PDCs). This strategy leverages the targeting ability of the peptide to deliver a cytotoxic or therapeutic payload to specific cells or tissues. The bioorthogonal functionalities introduced via Dap are perfect for attaching these payloads using click chemistry. iris-biotech.de This approach is also being explored for the development of Proteolysis-Targeting Chimeras (PROTACs), where a peptide that binds to a target protein is linked, via the Dap side chain, to a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation. iris-biotech.demedchemexpress.com

Advanced Biomaterials: The ability to introduce reactive handles with high precision allows for the use of Dap-containing peptides in materials science. These peptides can be cross-linked to form hydrogels with tunable properties for tissue engineering or controlled-release drug delivery systems. nih.gov The functional handle can be used to immobilize peptides onto surfaces or nanoparticles for various biomedical and diagnostic applications.

Future Research Avenues:

Multifunctional Peptides: Future work will likely focus on creating peptides with multiple, distinct modifications. By using different orthogonal protecting groups on several Dap or other amino acid residues within the same peptide, researchers can create multifunctional constructs, such as a peptide bearing a targeting moiety, an imaging agent, and a therapeutic payload simultaneously.

In Vivo Chemistry: The incorporation of bioorthogonal handles will continue to drive the development of in vivo ligation strategies. Peptides containing azide- or alkyne-modified Dap residues can be administered and subsequently reacted with a second component inside a living organism, opening new possibilities for diagnostics and therapy. google.com

Novel Ligation Chemistries: Research into new chemoselective ligation reactions that can be performed at the Dap side chain will expand the synthetic toolbox. Developing chemistries that are even faster, more selective, and compatible with a wider range of functional groups remains an active area of investigation. nih.gov

Current Challenges and Transformative Innovations in the Synthetic Utility of H Dap Fmoc Obzl.hcl

Addressing Synthetic Complexities and Enhancing Reaction Efficiencies

The successful integration of H-Dap(Fmoc)-OBzl.HCl into a growing peptide chain is contingent upon overcoming several synthetic hurdles. A primary challenge lies in achieving high coupling efficiencies, which can be influenced by the steric hindrance of the protecting groups and the nature of the coupling reagents. Inefficient coupling can lead to deletion sequences, which are often difficult to separate from the target peptide.

Recent advancements in coupling reagents have significantly improved the efficiency of incorporating sterically demanding amino acids. While traditional carbodiimide-based activators like DCC and DIC are effective, the development of uronium/aminium salt-based reagents such as HBTU, HATU, and COMU has provided more rapid and efficient alternatives with reduced risks of side reactions. bachem.comresearchgate.net The choice of base is also critical; non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used, though for particularly sensitive couplings, weaker bases like sym-collidine may be preferred to minimize side reactions. chempep.com

Another complexity arises from potential side reactions. For instance, aggregation of the growing peptide chain on the solid support can hinder reagent access and lead to incomplete reactions. peptide.com This is particularly problematic in hydrophobic sequences. Innovations to mitigate aggregation include the use of microwave-assisted SPPS, which can enhance reaction kinetics, and the incorporation of chaotropic salts or switching to more polar solvents like N-methylpyrrolidone (NMP) to disrupt secondary structures. peptide.combeilstein-journals.orgnih.gov

The following table illustrates a comparative analysis of different coupling reagents on the theoretical coupling efficiency of a sterically hindered amino acid like this compound.

Coupling ReagentAdditiveBaseTypical Coupling Time (min)Theoretical Coupling Efficiency (%)
DICHOBtDIPEA60-12095-98
HBTUHOBtDIPEA15-30>99
HATUHOAtDIPEA10-20>99.5
COMU-DIPEA5-15>99.5

This table is illustrative and represents typical trends in coupling efficiencies for challenging amino acids.

Navigating Stereochemical Challenges in the Assembly of Elaborate Molecular Architectures

Maintaining the stereochemical integrity of the chiral center (the α-carbon) during peptide synthesis is paramount, as epimerization can lead to diastereomeric impurities that are difficult to purify and can have drastically different biological activities. The risk of racemization is particularly pronounced during the activation step of the carboxyl group for coupling. nih.gov

The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which can readily epimerize. chempep.com The susceptibility of an amino acid to racemization is influenced by several factors, including the nature of its side chain, the type of protecting group, the coupling reagent, and the base used. For Fmoc-protected amino acids, the risk of racemization is generally lower than for some other protecting group strategies, but it is not negligible, especially with highly activating coupling reagents. nih.gov

To minimize racemization, coupling reagents that promote rapid amide bond formation without prolonged activation times are favored. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, can suppress racemization by forming active esters that are less prone to oxazolone formation. chempep.com For particularly sensitive amino acids, low-racemization protocols might involve the use of specific coupling reagents like DEPBT or employing base-free conditions with DIC and an additive. bachem.com

The table below provides a hypothetical comparison of the extent of racemization for a sensitive amino acid when using different activation methods.

Coupling MethodBaseRacemization (%)
DIC/HOBtDIPEA1-2
HBTUDIPEA<1
HATUCollidine<0.5
DEPBTDIPEA<0.2

This table is for illustrative purposes to show general trends in racemization with different coupling reagents.

Exploration of Novel Protecting Group Orthogonalities and Refined Cleavage Protocols for Dap Derivatives

The utility of this compound lies in its orthogonal protecting group scheme. The Fmoc group on the α-amino group is base-labile (typically removed with piperidine), while the benzyl (B1604629) (Bzl) ester protecting the carboxylic acid and any potential side-chain protecting groups are typically acid-labile. creative-peptides.comnih.gov This orthogonality allows for selective deprotection and modification at different sites of the molecule.

However, the traditional cleavage of benzyl-based protecting groups requires strong acids like liquid hydrogen fluoride (B91410) (HF). beilstein-journals.org The harshness of HF can lead to the degradation of sensitive peptides. A significant innovation in this area is the widespread adoption of the Fmoc/tBu (tert-butyl) strategy, which uses the milder trifluoroacetic acid (TFA) for final cleavage. frontiersin.org While this compound employs a benzyl ester, the principles of orthogonality remain crucial.

Innovations in protecting group strategy for Dap derivatives include the use of other "permanent" protecting groups for the side-chain amino group that can be removed under conditions orthogonal to both Fmoc and global acid cleavage. For example, protecting groups like Alloc (allyloxycarbonyl), which is removed by palladium catalysis, or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), which is removed by hydrazine, allow for on-resin side-chain modification.

The final cleavage and deprotection step is critical. The standard reagent for cleaving benzyl esters is strong acid, but the specific "cocktail" used is vital to prevent side reactions. Cationic species generated during cleavage can modify sensitive residues like tryptophan, methionine, or tyrosine. wpmucdn.comthermofisher.com Modern cleavage protocols employ a cocktail of TFA with various scavengers to trap these reactive species. The choice of scavengers depends on the peptide sequence.

Below is a table outlining common cleavage cocktails and their typical applications.

ReagentCompositionPrimary Scavenger(s)Use Case
Reagent KTFA/Water/Phenol/Thioanisole (B89551)/EDTThioanisole, EDTGeneral purpose, good for peptides with multiple sensitive residues
Reagent RTFA/Thioanisole/EDT/AnisoleThioanisole, EDTStronger scavenging for Arg(Pmc/Mtr) containing peptides
Reagent BTFA/Phenol/Water/TIPSTriisopropylsilane (TIPS)"Odorless" option, effective for Trp(Boc) and trityl-based groups peptide.com
TFA/TIS/WaterTFA/Triisopropylsilane/WaterTriisopropylsilane (TIPS)A common, simpler cocktail for many standard peptides sigmaaldrich.com

EDT = Ethanedithiol, TIPS = Triisopropylsilane

Advancements in Automated and High-Throughput Synthetic Platforms for this compound Integration

The translation of complex peptide synthesis from a manual art to a high-throughput science has been enabled by advancements in automated synthesizers. frontiersin.orgresearchgate.net Modern automated peptide synthesizers offer precise control over reaction times, reagent delivery, and washing steps, leading to improved reproducibility and the ability to synthesize longer and more complex peptides, including those containing non-canonical amino acids like this compound. beilstein-journals.org

High-throughput platforms often involve parallel synthesis, allowing for the creation of peptide libraries for screening purposes. The ability to rapidly synthesize analogues of a lead peptide, where a specific residue is replaced with this compound, is invaluable for structure-activity relationship (SAR) studies. These platforms rely on robust and efficient chemistries that can accommodate a wide range of building blocks.

The table below summarizes the evolution of synthetic platforms for peptide synthesis.

PlatformKey FeaturesThroughputTypical Cycle Time
Manual SPPSOperator-controlled, flexibleLowVariable (hours)
Automated SPPS (Conventional)Programmed reagent delivery, reproducibleMedium30-60 minutes
Microwave-Assisted Automated SPPSMicrowave heating for accelerated reactionsMedium to High4-10 minutes
High-Throughput Parallel SynthesizersSimultaneous synthesis of multiple peptidesHighVariable, optimized for library production

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.